molecular formula C18H23NO4 B1609478 Tropan-3alpha-yl ferulate CAS No. 86702-58-1

Tropan-3alpha-yl ferulate

Cat. No.: B1609478
CAS No.: 86702-58-1
M. Wt: 317.4 g/mol
InChI Key: RSPBFOSKTPFBGJ-LYEGFCJJSA-N
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Description

Tropan-3alpha-yl ferulate is a chemical compound of interest in scientific research. It is structurally characterized by a ferulic acid moiety esterified to a tropan-3-alpha-ol base structure. This places it within the broader class of tropane alkaloids, a category known for a wide spectrum of biological activities and significant pharmacological utility in various research domains . The ferulic acid component is a well-known phenolic compound with documented antioxidant properties, which may influence the compound's overall research profile. The core tropane structure is a common feature in several compounds used to study neurological and muscular functions . As such, this compound presents a unique scaffold for the development of novel research tools and for investigations into structure-activity relationships. Like other tropane derivatives, its mechanism of action in biological systems is likely highly specific and dependent on its molecular configuration and target interaction . This product is intended for research and development purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO4/c1-19-13-5-6-14(19)11-15(10-13)23-18(21)8-4-12-3-7-16(20)17(9-12)22-2/h3-4,7-9,13-15,20H,5-6,10-11H2,1-2H3/b8-4+/t13-,14+,15?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSPBFOSKTPFBGJ-LYEGFCJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)/C=C/C3=CC(=C(C=C3)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701119312
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86702-58-1
Record name Tropan-3alpha-yl ferulate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086702581
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3-endo)-8-Methyl-8-azabicyclo[3.2.1]oct-3-yl (2E)-3-(4-hydroxy-3-methoxyphenyl)-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701119312
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution of Tropan 3alpha Yl Ferulate

Botanical Sources and Plant Families of Tropane (B1204802) Alkaloids

Tropane alkaloids are well-known constituents of several plant families, with a significant presence in the Solanaceae (nightshade family). However, the distribution of these alkaloids extends to other families, including Erythroxylaceae, Rhizophoraceae, Convolvulaceae, Proteaceae, and Euphorbiaceae. nih.govresearchgate.net While hyoscyamine (B1674123) and scopolamine (B1681570) are the most recognized tropane alkaloids, primarily from the Solanaceae family, a diverse array of other tropane derivatives, including tropan-3alpha-yl ferulate, exists in other plant lineages. nih.govresearchgate.net

Occurrence in Erythroxylaceae Species

The Erythroxylaceae family, and specifically the genus Erythroxylum, is a notable source of tropane alkaloids, the most famous of which is cocaine. researchgate.net While cocaine is a dominant alkaloid in certain species like Erythroxylum coca and Erythroxylum novogranatense, the genus boasts a rich diversity of other tropane alkaloids. mdpi.com Research has identified this compound as a constituent in certain Erythroxylum species. For instance, it has been isolated from Erythroxylum zeylanicum, an endemic plant of Sri Lanka. researchgate.net Another study on Erythroxylum moonii also highlights the presence of various tropane alkaloids, contributing to the chemical diversity of this genus. nih.gov The investigation of wild Erythroxylum species has further expanded the knowledge of tropane alkaloid distribution, with cocaine being reported for the first time in 14 species. sonar.ch

Occurrence in Rhizophoraceae Species

The Rhizophoraceae family, commonly known as the mangrove family, is another botanical source of tropane alkaloids. nih.govmdpi.com While not as extensively studied for these compounds as the Solanaceae or Erythroxylaceae, research has confirmed their presence. Specifically, this compound, along with its cinnamate (B1238496) counterpart, was identified in three Crossostylis species within this family. researchgate.netresearchgate.net This discovery is significant as it demonstrates the occurrence of tropane alkaloids in a family phylogenetically related to Erythroxylaceae. mdpi.com

Broader Distribution within Tropane Alkaloid-Producing Plants (e.g., Solanaceae, Convolvulaceae)

The Solanaceae family is the most prominent source of tropane alkaloids, with well-known examples like atropine (B194438), hyoscyamine, and scopolamine being characteristic of genera such as Atropa, Datura, and Hyoscyamus. researchgate.netscielo.br While these common alkaloids are widespread, the family also produces a vast array of other tropane derivatives. scielo.br The Convolvulaceae (morning glory family) is another significant family known for producing a variety of tropane and nortropane alkaloids, including the water-soluble calystegines. nih.govscielo.br Although this compound itself has not been prominently reported in these two families, their established capacity for diverse tropane alkaloid biosynthesis suggests that minor occurrences might be possible and that the enzymatic machinery for its production could be present.

Geographical Distribution of Source Plants

The geographical distribution of plants containing this compound is directly linked to the native habitats of the source species.

Erythroxylum species: This genus, comprising approximately 230 species, is primarily distributed throughout the tropical and subtropical regions of the world. researchgate.netmdpi.com Key areas of diversity include South and Central America, South Africa, and Southeast Asia. researchgate.net For instance, Erythroxylum zeylanicum, a known source of this compound, is endemic to Sri Lanka. researchgate.net The two species famous for cocaine production, E. coca and E. novogranatense, are native to the eastern Andes of Peru and Bolivia. mdpi.com Studies on wild Erythroxylum species have encompassed plants from Bolivia, Brazil, Ecuador, Paraguay, Peru, Mexico, the USA, Venezuela, and Mauritius. sonar.ch South Africa is also home to several Erythroxylum species, such as Erythroxylum emarginatum and Erythroxylum delagoense. up.ac.za

Crossostylis species (Rhizophoraceae): The geographical distribution of the Crossostylis genus, where this compound has been identified, is centered in the Indo-Pacific region.

Chemotaxonomic Implications and Phylogenetic Relationships

The distribution of tropane alkaloids, including this compound, has significant implications for chemotaxonomy, the classification of organisms based on their chemical constituents. nih.gov The shared presence of specific types of alkaloids, such as tropane alkaloids, in both the Erythroxylaceae and Rhizophoraceae families supports the close phylogenetic relationship between them. mdpi.com Both families are placed within the order Malpighiales and share not only morphological characteristics but also the rare ability to produce tropane alkaloids, hygroline, and pyrrolizidines. mdpi.com

The diversity of esterifying acids attached to the tropane ring, such as ferulic acid in this compound, provides further chemotaxonomic markers. researchgate.net The variation in these ester side chains across different species and even within different parts of the same plant can help to distinguish between closely related taxa.

Within the Solanaceae, the distribution of different types of tropane alkaloids and related compounds like calystegines can be used to delineate taxonomic relationships at various levels, from subspecies to genera. scielo.br The presence of tropane alkaloids is a defining characteristic of several tribes within the Solanaceae. researchgate.net The independent evolution of tropane alkaloid biosynthesis in the Solanaceae and Erythroxylaceae is a fascinating aspect of plant biochemistry, and the specific compounds produced by each lineage, including this compound, are key pieces of this evolutionary puzzle. science.gov

Table 1: Botanical Sources of this compound

Family Genus Species
Erythroxylaceae Erythroxylum Erythroxylum zeylanicum

Table 2: Compound Names Mentioned

Compound Name
This compound
Tropan-3α-ol
Ferulic acid
Hyoscyamine
Scopolamine
Cocaine
Atropine
Tropan-3alpha-yl cinnamate
Hygroline
Pyrrolizidines

Isolation and Structural Elucidation Methodologies

Extraction Techniques from Plant Matrices

The initial step in isolating tropan-3alpha-yl ferulate involves its extraction from the plant matrix. This is a critical step that aims to efficiently transfer the target compound from the solid plant material into a liquid solvent. Both conventional and advanced methods are employed for the extraction of tropane (B1204802) alkaloids.

Conventional extraction methods are widely used for the extraction of tropane alkaloids due to their simplicity and cost-effectiveness. researchgate.net These methods are based on the principle of dissolving the target compounds in a suitable solvent.

Decoction: This method involves boiling the plant material in water to extract the desired compounds.

Percolation: In this technique, a solvent is slowly passed through the powdered plant material to extract the alkaloids.

Maceration: This involves soaking the plant material in a solvent for a specific period with occasional agitation to facilitate the extraction of the alkaloids. researchgate.net

Soxhlet Extraction: This is a continuous extraction method where the plant material is repeatedly washed with a fresh solvent. researchgate.netresearchgate.net This technique is efficient but can sometimes lead to the degradation of thermolabile compounds due to prolonged exposure to heat.

These conventional methods, while effective, often require large volumes of organic solvents and can be time-consuming. researchgate.net

Table 1: Conventional Extraction Methods for Tropane Alkaloids

MethodDescriptionAdvantagesDisadvantages
Decoction Boiling plant material in a solvent (usually water).Simple, inexpensive.Not suitable for heat-sensitive compounds.
Percolation Solvent is passed through the plant material.Can be more efficient than maceration.May require specialized equipment.
Maceration Soaking plant material in a solvent.Simple, requires minimal equipment.Can be time-consuming and less efficient.
Soxhlet Continuous extraction with a refluxing solvent.High extraction efficiency.Risk of thermal degradation of compounds.

To overcome the limitations of conventional methods, advanced extraction techniques have been developed. These methods offer improved efficiency, reduced extraction time, and lower solvent consumption. researchgate.net

Ultrasonication-Assisted Extraction (UAE): This method utilizes high-frequency sound waves to disrupt the plant cell walls, enhancing the release of the target compounds into the solvent. researchgate.netmdpi.com

Microwave-Assisted Extraction (MAE): MAE uses microwave energy to heat the solvent and plant material, leading to a rapid extraction process. researchgate.net

These modern techniques are often preferred for their speed and efficiency in extracting tropane alkaloids from various plant sources. researchgate.net

Table 2: Advanced Extraction Methods for Tropane Alkaloids

MethodPrincipleAdvantages
Ultrasonication-Assisted Extraction (UAE) Uses high-frequency sound waves to disrupt cell walls.Reduced extraction time, lower solvent consumption, increased yield.
Microwave-Assisted Extraction (MAE) Uses microwave energy to heat the solvent and sample.Very fast, reduced solvent use, improved extraction efficiency.

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Chromatographic techniques are essential for the separation and purification of the target compound, this compound, from this mixture. The separation is based on the differential distribution of the components between a stationary phase and a mobile phase. nih.gov

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique often used for the preliminary analysis of plant extracts and for monitoring the progress of separation by other chromatographic methods. nih.govakjournals.com In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated on a flat carrier, like a glass plate. akjournals.com The separation of tropane alkaloids is achieved by developing the plate in a suitable solvent system, and the separated compounds are visualized as spots on the plate. akjournals.com

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of tropane alkaloids. nih.gov It utilizes a liquid mobile phase that is pumped at high pressure through a column packed with a solid stationary phase. nih.gov HPLC offers high resolution and sensitivity, making it suitable for the analysis of complex mixtures and the purification of individual compounds. nih.govnih.gov Different types of HPLC columns and mobile phases can be used to optimize the separation of specific tropane alkaloids. nih.gov

Column Chromatography (CC) is a widely used technique for the preparative-scale purification of tropane alkaloids. In CC, the stationary phase is packed into a vertical glass column. The crude extract is loaded onto the top of the column, and a solvent (the mobile phase) is passed through the column to elute the compounds. The separation occurs as the different components of the mixture travel through the column at different rates depending on their affinity for the stationary and mobile phases. Fractions are collected sequentially, and those containing the purified this compound are identified and combined.

Spectroscopic Characterization for Structure Determination

The definitive identification of tropan-3α-yl ferulate is achieved by integrating data from various spectroscopic sources. Each technique provides a unique piece of the structural puzzle, and together they allow for an unambiguous assignment of the compound's constitution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides information on the chemical environment, connectivity, and stereochemistry of the atoms within the molecule.

¹H-NMR Spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. In a molecule like tropan-3α-yl ferulate, the ¹H-NMR spectrum would reveal characteristic signals for the protons on the tropane ring, the ferulic acid moiety, and the methoxy (B1213986) group. For instance, the protons on the tropane skeleton would appear as a complex set of multiplets, while the olefinic protons of the ferulate group would present as doublets with specific coupling constants, indicative of their trans relationship.

¹³C-NMR Spectroscopy maps the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, with its chemical shift indicating its functional group and electronic environment. The spectrum of tropan-3α-yl ferulate would show distinct resonances for the carbonyl carbon of the ester, the aromatic and olefinic carbons of the ferulate residue, the carbons of the tropane ring, and the methoxy carbon. The number of signals confirms the total number of carbon atoms in the molecule.

While the original 1983 study by Pusset et al. reporting the structural elucidation of tropan-3α-yl ferulate using NMR is cited in the literature, the specific chemical shift and coupling constant data are not available in recently accessible databases. researchgate.netresearchgate.net However, for context, the following tables represent the type of data that would be generated from such an analysis.

Interactive Data Table: Illustrative ¹H-NMR Data for Tropan-3α-yl Ferulate Moiety

Proton Assignment Illustrative Chemical Shift (δ) (ppm) Illustrative Multiplicity Illustrative Coupling Constant (J) (Hz)
H-3~5.2m-
H-1/H-5~3.3br s-
N-CH₃~2.5s-
H-2/H-4 (axial)~2.2m-
H-2/H-4 (equatorial)~2.0m-
H-6/H-7 (axial)~1.8m-
H-6/H-7 (equatorial)~1.6m-
Ar-H6.8 - 7.2m-
=CH- (α to C=O)~6.3d~16
=CH- (β to C=O)~7.6d~16
OCH₃~3.9s-

Note: This table is illustrative and intended to show the format of NMR data. Actual values for Tropan-3α-yl ferulate are not available in the searched sources.

Interactive Data Table: Illustrative ¹³C-NMR Data for Tropan-3α-yl Ferulate

Carbon Assignment Illustrative Chemical Shift (δ) (ppm)
C=O (Ester)~167
C-β (=CH)~145
C-α (=CH)~115
Ar-C (quaternary)127 - 150
Ar-CH110 - 125
C-3 (Tropane)~66
C-1/C-5 (Tropane)~62
N-CH₃~40
C-2/C-4 (Tropane)~35
C-6/C-7 (Tropane)~25
OCH₃~56

Note: This table is illustrative and intended to show the format of NMR data. Actual values for Tropan-3α-yl ferulate are not available in the searched sources.

Mass Spectrometry (MS) is a destructive analytical technique that provides information about the mass-to-charge ratio of ions. This allows for the determination of the molecular weight of a compound with high accuracy. When coupled with Gas Chromatography (GC-MS), complex mixtures can be separated, and individual components identified. The fragmentation pattern observed in the mass spectrum offers valuable clues about the compound's structure.

For tropan-3α-yl ferulate, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would likely involve the characteristic cleavage of the ester bond, yielding ions corresponding to the tropan-3α-ol cation and the ferulate radical cation or related fragments. The tropane fragment itself often undergoes further fragmentation, leading to a characteristic ion at m/z 124 or 82. The presence of these specific fragments would strongly support the proposed structure. The use of MS in the structural determination of tropan-3α-yl ferulate has been noted. researchgate.netresearchgate.net

Interactive Data Table: Plausible Mass Spectrometry Fragmentation for Tropan-3α-yl Ferulate

m/z Value Plausible Fragment Identity
317[M]⁺ (Molecular Ion)
177[Ferulic acid]⁺
140[Tropan-3α-ol]⁺
124[Tropane fragment - CH₃]⁺
82[Tropane ring fragment]⁺

Note: This table is illustrative, based on known fragmentation patterns of similar compounds. Specific data for Tropan-3α-yl ferulate was not available in the searched sources.

While NMR and MS are excellent for determining the constitution and relative stereochemistry of a molecule, they often cannot establish its absolute configuration (the exact three-dimensional arrangement of its atoms). For chiral molecules like tropan-3α-yl ferulate, other techniques are required.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light. Chiral molecules absorb these two types of light differently, producing a characteristic CD spectrum. By comparing the experimental CD spectrum to spectra predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be determined. This method has been successfully applied to determine the absolute configuration of other tropane alkaloids.

Mosher's Method is an NMR-based technique that involves derivatizing a chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This creates diastereomers that exhibit distinct signals in the ¹H-NMR spectrum. By analyzing the differences in chemical shifts of the protons near the newly formed chiral center, the absolute configuration of the original alcohol can be deduced. This technique is also a powerful tool for assigning the absolute stereochemistry of complex natural products, including various tropane alkaloids.

There is no specific literature available detailing the use of these advanced methods for the determination of the absolute configuration of tropan-3α-yl ferulate itself. However, their successful application to structurally similar tropane alkaloids indicates that they would be the methods of choice for such a determination.

Biosynthetic Pathways and Metabolic Engineering of Tropane Alkaloids

Precursor Incorporation and Enzymatic Transformations in Tropane (B1204802) Alkaloid Biosynthesis

The biosynthesis of the core tropane ring structure is a well-documented process that commences with amino acids diverted from primary metabolism. The journey to the tropane skeleton begins with L-ornithine or L-arginine. qmul.ac.uk L-ornithine is decarboxylated by the enzyme ornithine decarboxylase (ODC) to produce putrescine. wikipedia.org Alternatively, arginine can also serve as a precursor for putrescine. qmul.ac.uk

A critical, committed step in the pathway is the N-methylation of putrescine, a reaction catalyzed by putrescine N-methyltransferase (PMT), which yields N-methylputrescine. wikipedia.org This intermediate then undergoes oxidative deamination by a copper-containing N-methylputrescine oxidase (MPO), resulting in the formation of 4-methylaminobutanal. This aldehyde spontaneously cyclizes to form the N-methyl-Δ¹-pyrrolinium cation. wikipedia.org

The N-methyl-Δ¹-pyrrolinium cation serves as the foundation for the bicyclic tropane ring. The complete biosynthetic route to hyoscyamine (B1674123) and scopolamine (B1681570) was fully clarified in 2020. fao.org This understanding includes the identification of a type III polyketide synthase (PYKS) and a cytochrome P450 (CYP82M3) that facilitate the cyclization of N-methylpyrrolinium to form tropinone (B130398), the first intermediate with the characteristic 8-azabicyclo[3.2.1]octane core. bioone.org

Precursor/IntermediateKey Enzyme(s)Product
L-OrnithineOrnithine Decarboxylase (ODC)Putrescine
PutrescinePutrescine N-methyltransferase (PMT)N-methylputrescine
N-methylputrescineN-methylputrescine Oxidase (MPO)4-methylaminobutanal
4-methylaminobutanal(Spontaneous cyclization)N-methyl-Δ¹-pyrrolinium cation
N-methyl-Δ¹-pyrrolinium cationPyrrolidine (B122466) Ketide Synthase (PYKS), Tropinone Synthase (CYP82M3)Tropinone

Key Enzymes at Branch Points: Tropinone Reductases

Tropinone stands at a crucial metabolic crossroads, and its fate is determined by a class of enzymes known as tropinone reductases (TRs). mdpi.comresearchgate.net These enzymes catalyze the stereospecific reduction of the 3-carbonyl group of tropinone, leading to two distinct classes of tropane alkaloids. researchgate.netdoi.org TRs belong to the short-chain dehydrogenase/reductase (SDR) family of enzymes. mdpi.comresearchgate.net

There are two main types of tropinone reductases in Solanaceae plants:

Tropinone Reductase I (TRI): This enzyme stereospecifically reduces tropinone to tropine (B42219) (tropan-3α-ol). wikipedia.org Tropine is the direct precursor for the biosynthesis of medicinally important alkaloids such as hyoscyamine and scopolamine. mdpi.comwikipedia.org

Tropinone Reductase II (TRII): This enzyme reduces tropinone to pseudotropine (tropan-3β-ol). wikipedia.org Pseudotropine serves as the precursor for a different group of tropane alkaloids, the calystegines. mdpi.com

The presence and differential activity of these two enzymes control the metabolic flux, directing tropinone towards either the hyoscyamine/scopolamine branch or the calystegine branch of the pathway. mdpi.comresearchgate.net This bifurcation is a key regulatory point in tropane alkaloid metabolism. mdpi.com

Link to Phenylpropanoid Biosynthesis Pathway for the Ferulate Moiety

The formation of Tropan-3alpha-yl ferulate requires the esterification of the tropine alcohol (tropan-3α-ol) with ferulic acid. The ferulic acid component is synthesized via the phenylpropanoid pathway, which begins with the amino acid L-phenylalanine.

The phenylpropanoid pathway is initiated by the enzyme phenylalanine ammonia-lyase (PAL), which converts phenylalanine to cinnamic acid. nih.gov A series of subsequent enzymatic hydroxylations and methylations leads to the production of various hydroxycinnamic acids, including p-coumaric acid, caffeic acid, and ultimately ferulic acid. nih.gov The key methylation step, the conversion of caffeoyl-CoA to feruloyl-CoA, is catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT). mdpi.com

For esterification to occur, ferulic acid must first be activated to its high-energy thioester derivative, feruloyl-CoA. This reaction is catalyzed by a feruloyl-CoA synthase or a related 4-coumarate:CoA ligase (4CL). nih.govnih.gov Once formed, feruloyl-CoA can serve as an acyl donor in an esterification reaction with the 3α-hydroxyl group of tropine. This final step is catalyzed by an acyltransferase. While a specific feruloyl-CoA:tropine acyltransferase has not been fully characterized, the existence of tropine acyltransferases (TAT) that utilize other acyl-CoAs (like acetyl-CoA and tigloyl-CoA) is well-established (EC 2.3.1.185). qmul.ac.ukwikipedia.org These enzymes exhibit strict specificity for the 3α-configuration of tropine, indicating that a similar enzyme is responsible for the formation of this compound. qmul.ac.uk

PathwayStarting MaterialKey IntermediatesKey EnzymesProduct
PhenylpropanoidPhenylalanineCinnamic acid, p-Coumaric acid, Caffeic acidPAL, C4H, CCoAOMTFerulic Acid
Acyl-CoA SynthesisFerulic AcidFeruloyl-CoAFeruloyl-CoA synthase (or 4CL)Feruloyl-CoA
EsterificationTropine + Feruloyl-CoA-Tropine Acyltransferase (putative)This compound

Comparative Analysis of Biosynthetic Pathways Across Plant Families (e.g., Solanaceae vs. Erythroxylaceae)

Tropane alkaloids are found in a scattered distribution across several angiosperm families, most notably the Solanaceae (e.g., Atropa, Datura) and the Erythroxylaceae (e.g., Erythroxylum coca). rsc.org Strong evidence suggests that the ability to produce these compounds evolved independently in these lineages, a concept known as convergent evolution. nih.govrsc.orgmpg.de This is supported by the recruitment of different enzyme families to catalyze analogous steps in the biosynthetic pathways. rsc.orgnih.gov

A primary example of this independent evolution is the tropinone reduction step. nih.gov

In Solanaceae , this reaction is catalyzed by tropinone reductases (TRI and TRII), which are members of the short-chain dehydrogenase/reductase (SDR) enzyme family. researchgate.netnih.gov

In Erythroxylaceae , the analogous reduction of methylecgonone (a tropinone derivative) is carried out by methylecgonone reductase, an enzyme belonging to the completely different aldo-keto reductase (AKR) family. researchgate.netnih.gov No SDR-family proteins capable of this reaction have been found in Erythroxylum coca. nih.govnih.gov

Furthermore, the acyltransferases responsible for the final esterification step also appear to have been recruited from different gene families in the two plant lineages. nih.gov This repeated evolution of complex metabolic pathways in distantly related plant families highlights the functional importance of tropane alkaloids in plant defense and interaction with the environment.

Strategies for Biosynthetic Pathway Elucidation (e.g., Metabolite Correlation Networks)

Elucidating the complex and often branched biosynthetic pathways of secondary metabolites like tropane alkaloids requires sophisticated analytical techniques. Beyond traditional methods like feeding labeled precursors, modern approaches provide a more comprehensive view of the metabolic network.

One such powerful strategy is the use of metabolite correlation networks. nih.gov This untargeted metabolomics approach involves analyzing the co-variation of a wide range of metabolites across numerous individual plants or under different conditions. nih.gov For instance, by profiling metabolites in Datura innoxia individuals, some of which were stimulated with Agrobacterium rhizogenes to enhance alkaloid production, researchers can build correlation-based networks. nih.gov Metabolites that are biosynthetically related tend to show strong positive correlations in their accumulation patterns. This method can help propose new biosynthetic origins for compounds, determine the order of enzymatic steps, and identify points of metabolic control. nih.gov This systems-level view reveals that the biosynthesis of tropane alkaloids can be more complex and finely regulated than previously understood. nih.gov

Metabolic Engineering Approaches for Enhanced Production in Plant Systems or Microbial Hosts

The low in-planta yields of many valuable tropane alkaloids have spurred significant interest in metabolic engineering to enhance their production. qmul.ac.ukmdpi.com These strategies aim to overcome rate-limiting steps or divert metabolic flux towards a desired product.

In Plant Systems: A common approach is the overexpression of genes encoding key biosynthetic enzymes. nih.gov For example, overexpressing putrescine N-methyltransferase (PMT), which catalyzes the first committed step, or hyoscyamine 6β-hydroxylase (H6H), which converts hyoscyamine to the more valuable scopolamine, has successfully increased alkaloid content in transgenic plants and hairy root cultures. nih.gov Hairy root cultures, induced by Agrobacterium rhizogenes, are a particularly effective platform as they are genetically stable and often exhibit high growth rates and productivity. Another strategy involves blocking competing pathways using antisense gene technology to channel precursors towards the target molecule.

In Microbial Hosts: The reconstruction of entire plant biosynthetic pathways in microbial hosts like baker's yeast (Saccharomyces cerevisiae) represents a frontier in metabolic engineering. fao.orgbioone.org This approach offers the potential for rapid, scalable, and contained production independent of agriculture. bioone.org Recently, the complete de novo biosynthesis of hyoscyamine and scopolamine was achieved in yeast by introducing more than 20 proteins from various organisms (plants, bacteria, yeast, animals) and localizing them to six different subcellular compartments to mimic the pathway's natural spatial organization. bioone.org Such synthetic biology platforms can also be used to produce novel tropane alkaloid derivatives by introducing enzymes with new functionalities.

Chemical Synthesis and Derivatization of Tropan 3alpha Yl Ferulate and Analogs

Partial Synthesis for Structural Confirmation

The partial synthesis of Tropan-3alpha-yl ferulate is crucial for confirming the structure of the natural product or for creating standards for analytical purposes. This process typically involves the esterification of the tropan-3α-ol (tropine) with ferulic acid. The core challenge in this synthesis is the activation of the carboxylic acid of the ferulic acid to facilitate its reaction with the less reactive hydroxyl group of tropine (B42219).

Several standard esterification methods can be employed. A common approach involves converting ferulic acid to a more reactive acyl chloride, often by using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting feruloyl chloride is then reacted with tropine, usually in the presence of a non-nucleophilic base such as triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, carbodiimide-mediated coupling reactions are effective. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activate the ferulic acid, allowing for direct reaction with tropine. This method is often preferred for its mild reaction conditions. A direct parallel is seen in the synthesis of the analog trans-3β-(cinnamoyloxy)-tropane, which was successfully achieved by treating pseudotropine with trans-cinnamic acid in the presence of DCC. nih.gov

Furthermore, acid-catalyzed esterification (Fischer esterification) can be applied by refluxing tropine and ferulic acid in an alcohol solvent with a strong acid catalyst like sulfuric acid (H₂SO₄). nih.gov Microwave-assisted esterification has also emerged as a highly efficient method, significantly reducing reaction times and often improving yields. nih.gov

Table 1: Comparison of Esterification Methods for Tropane (B1204802) Alcohols

Method Activating Reagent Typical Base/Catalyst Key Advantages
Acyl Chloride Thionyl Chloride (SOCl₂) Triethylamine, Pyridine High reactivity of acyl chloride
Carbodiimide Coupling DCC, EDC DMAP (optional) Mild conditions, good yields
Acid Catalysis Sulfuric Acid (H₂SO₄) None Simple reagents

Total Synthesis Strategies for the Tropane Skeleton

The 8-azabicyclo[3.2.1]octane core, known as the tropane skeleton, is the foundational structure of this compound. Its synthesis has been a subject of extensive research for over a century.

Classical Approaches (e.g., Willstätter, Robinson-Schöpf Synthesis)

In 1917, Sir Robert Robinson developed a remarkably efficient and conceptually elegant one-pot synthesis of tropinone (B130398). fao.org This biomimetic synthesis involves a double Mannich reaction between succinaldehyde, methylamine, and acetonedicarboxylic acid (or its calcium salt). nih.govmdma.ch The reaction proceeds under physiological pH conditions and is considered a classic in total synthesis for its simplicity and ingenuity, mimicking the proposed biosynthetic pathway. rsc.orgmdma.ch Robinson's initial yield was 17%, which was later improved to over 90%. nih.gov

Modern Organocatalyzed and Asymmetric Synthetic Methodologies

While classical syntheses were groundbreaking, they produced racemic products. Modern synthetic chemistry has focused on developing enantioselective methods to produce specific stereoisomers. Asymmetric organocatalysis has become a powerful tool in this endeavor. Chiral catalysts, such as proline and its derivatives, can facilitate enantioselective reactions, providing access to optically pure tropane precursors.

One key strategy involves the enantioselective deprotonation of tropinone using chiral lithium amide bases. This approach generates a chiral enolate, which can then be reacted with various electrophiles to produce enantiomerically enriched tropane derivatives. acs.org This method allows for the synthesis of either enantiomer by selecting the appropriate chiral base. acs.org Furthermore, catalytic asymmetric methods, such as Rh-catalyzed cross-coupling reactions, have been developed to create chiral nortropane derivatives, which are versatile intermediates for a wide range of enantiomerically enriched tropane compounds.

Synthesis of Tropan-3-yl Ethers and Related Derivatives

The synthesis of ethers and esters at the C-3 position of the tropane skeleton is fundamental for creating analogs of this compound. The stereochemistry at this position (α or β) is critical. Tropan-3α-yl methanesulphonate serves as a key intermediate. Its reaction with sodium alkoxides or phenoxides proceeds with inversion of configuration at C-3, yielding tropan-3β-yl ethers. In contrast, the reaction of 3α-chlorotropane with sodium phenoxides or benzyl (B1604629) oxide leads to tropan-3α-yl ethers, retaining the original stereochemistry.

Designed Synthetic Analogs and Derivatives of this compound

The synthesis of analogs of this compound is driven by the search for compounds with modified or enhanced biological activities. These analogs can be designed by altering the acyl group, modifying the tropane core, or changing the substituent on the nitrogen atom.

A prominent class of analogs involves replacing the feruloyl group with other structurally related moieties. For instance, the total synthesis of trans-3β-(cinnamoyloxy)-tropane has been achieved, where the feruloyl group is replaced by a cinnamoyl group. nih.gov Similarly, datumetine, the p-anisoyl ester of tropine, has also been synthesized. nih.gov The development of a synthetic route that allows for late-stage functionalization is highly desirable, as it enables the rapid production of a diverse library of analogs from a common intermediate. nih.govuno.edu

Modifications to the tropane skeleton itself have also been explored. Phenyltropanes, which feature an aryl group on the tropane ring, are a significant class of synthetic derivatives investigated for their interaction with dopamine (B1211576) and serotonin (B10506) transporters. nih.gov Additionally, variations at the N-8 position, such as the synthesis of N-allyl or N-propyl nortropane derivatives, have been pursued to modulate pharmacological properties.

Chemical Transformations of Tropane Derivatives (e.g., Demethylation)

Chemical transformations of the tropane skeleton are essential for producing key intermediates for semi-synthesis. N-demethylation of the tertiary N-methyl group to form the corresponding secondary amine (a nortropane derivative) is a particularly important transformation. Nortropanes are valuable precursors for the synthesis of various pharmaceutical agents.

Historically, N-demethylation was performed using harsh and toxic reagents like cyanogen (B1215507) bromide (the von Braun reaction) or chloroformates. Modern chemistry has focused on developing greener and more efficient methods. Electrochemical N-demethylation has emerged as a practical and selective method. This process can be carried out in a simple electrochemical cell at room temperature, often in an aqueous alcohol mixture, avoiding hazardous oxidizing agents and toxic solvents. The reaction is believed to proceed through the formation of an iminium intermediate.

Another modern approach is catalytic oxidative N-demethylation. This can be achieved using hydrogen peroxide in the presence of an iron(III) tetraamido macrocyclic ligand (FeIII-TAML) catalyst. This one-pot reaction provides good yields and high purity of the nortropane products without the need for chromatographic purification.

Table 2: Comparison of N-Demethylation Methods for Tropane Alkaloids

Method Reagents Conditions Advantages Disadvantages
Von Braun Reaction Cyanogen Bromide (BrCN) Anhydrous solvent Established method Highly toxic reagent
Chloroformate Method e.g., Vinyl Chloroformate Two steps: formation and hydrolysis General applicability Use of toxic reagents
Electrochemical Electric current, water/alcohol Room temperature Green, selective, one-step Requires electrochemical setup

Mechanistic Biochemical and Pharmacological Investigations Cellular and Molecular Focus

In Vitro and Cellular Studies on Molecular Targets of Tropane (B1204802) Alkaloids

The tropane alkaloid skeleton, a defining feature of Tropan-3alpha-yl ferulate, is a pharmacologically significant structure found in a variety of natural and synthetic compounds. nih.govnih.gov This bicyclic amine core is responsible for the neuroactive properties of well-known substances like cocaine and atropine (B194438). nih.gov Cellular and molecular studies have identified key protein targets through which these compounds exert their effects, primarily neurotransmitter transporters and receptors.

A primary mechanism of action for many tropane alkaloids is the inhibition of monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (B1211576), serotonin (B10506), and norepinephrine (B1679862) from the synaptic cleft. nih.govnih.gov By blocking these transporters, tropane-based compounds increase the synaptic concentration and duration of action of these neurotransmitters.

The prototypical tropane alkaloid in this context is cocaine, which inhibits the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). nih.gov Cocaine's binding to DAT is a key factor in its reinforcing and addictive properties. nih.gov However, the tropane scaffold is versatile, and different analogues exhibit varied affinities and selectivities for these transporters. nih.govacs.org For instance, benztropine and its derivatives are potent dopamine uptake inhibitors with behavioral profiles distinct from cocaine. nih.govnih.gov Research into various tropane analogues has identified compounds that are potent and selective inhibitors for SERT, demonstrating the tunability of the tropane core for specific molecular targets. nih.govacs.org

The binding affinities of several representative tropane-based compounds for monoamine transporters are summarized in the table below.

Table 1: Binding Affinities (Kᵢ, nM) of Select Tropane Alkaloids for Monoamine Transporters

Compound Dopamine Transporter (DAT) Serotonin Transporter (SERT) Norepinephrine Transporter (NET)
Cocaine ~300-500 ~300-500 ~3600
Benztropine High Affinity Moderate Affinity Low Affinity

Note: Data compiled from various sources. nih.govresearchgate.net Exact values can vary based on experimental conditions.

Beyond transporters, tropane alkaloids are well-known for their interaction with G protein-coupled receptors, most notably the muscarinic acetylcholine (B1216132) receptors (mAChRs). nih.gov Tropane alkaloids such as atropine and scopolamine (B1681570) act as competitive, non-selective antagonists at these receptors, blocking the action of the endogenous neurotransmitter acetylcholine. nih.govresearchgate.net This antagonism affects both the central and peripheral nervous systems. nih.gov

There are five subtypes of muscarinic receptors (M1-M5), and while compounds like atropine show broad affinity, slight variations exist. mdpi.com Atropine demonstrates high affinity for M1, M2, and M3 subtypes, with a somewhat lower affinity for M4 and M5. mdpi.com The protonation of the tropane nitrogen at physiological pH is crucial for an ionic interaction with a conserved aspartate residue in the transmembrane domain of the receptor. mdpi.com The stereochemistry of the ester side chain at the C-3 position is also vital for high-affinity binding. mdpi.com For example, the S-(-)-isomer of hyoscyamine (B1674123) is estimated to be 30 to 300 times more potent than the R-(+)-isomer. nih.gov

Table 2: Binding Affinities (Kᵢ, nM) of Atropine for Human Muscarinic Receptor Subtypes

Receptor Subtype Binding Affinity (Kᵢ, nM)
M1 1-10
M2 1-10
M3 1-10
M4 Lower Affinity (>10)

Note: Data represents typical affinity ranges for atropine. mdpi.com

Structure-Activity Relationship (SAR) Studies for Tropane-Based Ligands

The pharmacological profile of a tropane alkaloid is highly dependent on its specific chemical structure. Structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the tropane skeleton influence binding potency and selectivity for various molecular targets.

The affinity of tropane-based ligands for their targets is governed by both steric (size and shape) and electronic (distribution of charge) factors. science.gov

Substituents at the N-8 Position: The nitrogen atom in the bicyclic ring is a key site for modification. For benztropine analogues targeting the dopamine transporter, increasing the distance between a phenyl ring substituent and the tropane nitrogen can lead to a tenfold increase in binding affinity. researchgate.net This highlights the importance of the size and conformation of the N-substituent in optimizing interactions within the transporter's binding pocket.

Substituents at the C-3 Position: The ester group at the C-3 position, where the ferulate moiety would be located in this compound, is critical. For muscarinic antagonists, the nature of this ester is paramount for high-affinity binding. mdpi.com For transporter inhibitors like cocaine, the C-2 substituent also plays a key role in activity. nih.gov The orientation of the C-3 substituent (α or β) significantly impacts biological activity. researchgate.net For instance, tropine (B42219) (3α-tropanol) is the precursor for scopolamine and hyoscyamine, while pseudotropine (3β-tropanol) leads to other classes of alkaloids. nih.gov

Stereochemistry: The pharmacological action of tropane alkaloids is often stereoselective. nih.gov The spatial arrangement of atoms dramatically affects how the molecule fits into its binding site, influencing affinity and efficacy. The natural (S)-(3) configuration of hyoscyamine is essential for its high-affinity binding to mAChRs. mdpi.com

Computational methods are powerful tools for elucidating the complex interactions between tropane ligands and their protein targets. mdpi.comnih.govrowan.edu

Conformational Analysis: The tropane skeleton is a rigid structure, but the substituents can adopt various conformations. Analysis of these conformations helps identify the lowest-energy state, or "bioactive conformation," that is responsible for binding to a receptor or transporter. rsc.org Even subtle differences in the geometry of structurally similar molecules can significantly impact their affinity for a binding site. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-target complex, allowing researchers to observe the binding process and the stability of the interaction over time. nih.govnih.govresearchgate.net These simulations have revealed that even ligands sharing the tropane core can bind to different domains on the same protein. For example, photoaffinity labeling studies combined with computational models have shown that cocaine analogues bind to a region of the dopamine transporter involving transmembrane domains 4-7, whereas benztropine-based ligands bind to a distinct site involving transmembrane domains 1 and 2. nih.govnih.govjohnshopkins.edu This suggests that inhibition of the transporter can occur through different molecular mechanisms, which may explain the differing behavioral profiles of these compounds. nih.gov

Mechanistic Studies on the Antioxidant Activity of the Ferulate Moiety

The ferulate portion of this compound is derived from ferulic acid, a phenolic compound renowned for its potent antioxidant properties. nih.govmdpi.com The mechanism of this activity is rooted in its chemical structure.

The antioxidant capacity of ferulic acid and its esters (ferulates) is primarily attributed to the phenolic hydroxyl (-OH) group on the aromatic ring. nih.govmdpi.com This group can donate a hydrogen atom to a reactive free radical, thereby neutralizing it and terminating the damaging radical chain reaction. nih.gov Upon donating the hydrogen atom, the ferulate molecule itself becomes a radical. However, this resulting phenoxy radical is highly stabilized by resonance. nih.govmdpi.com The unpaired electron can be delocalized across the aromatic ring and the unsaturated side chain, making the radical relatively unreactive and unable to propagate the radical chain. nih.gov

The methoxy (B1213986) group (-OCH₃) on the benzene ring, ortho to the hydroxyl group, also contributes to the antioxidant activity. As an electron-donating group, it further stabilizes the phenoxy radical, enhancing the molecule's ability to scavenge free radicals. agriculturejournals.cz The position of the hydroxyl group is critical; ferulic acid, with the -OH group in the para position relative to the side chain, is a much stronger antioxidant than its isomer, iso-ferulic acid, where the -OH group is in the meta position. agriculturejournals.cznih.gov Studies have shown that ferulic acid is an effective scavenger of various free radicals, including superoxide anions, and can inhibit lipid peroxidation. nih.gov

Radical Scavenging Assays (e.g., ABTS, FRAP)

Radical scavenging assays are fundamental in determining the antioxidant capacity of a compound by measuring its ability to neutralize free radicals.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used method. It is based on the reduction of the ABTS radical cation (ABTS•+), which has a characteristic blue-green color. The principle involves the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate, to generate the ABTS•+ chromophore. When an antioxidant is introduced, it donates a hydrogen atom or an electron to the ABTS•+, causing it to lose its color. The degree of discoloration, measured spectrophotometrically, is proportional to the antioxidant's radical scavenging activity. The results are often expressed as the IC50 value, which is the concentration of the antioxidant required to inhibit 50% of the initial ABTS•+ radicals.

The Ferric Reducing Antioxidant Power (FRAP) assay is another common method to assess antioxidant potential. This assay measures the ability of a compound to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). The reaction is monitored by the formation of a colored ferrous-tripyridyltriazine complex. The intensity of the color, which is measured by absorbance, is directly related to the reducing power of the antioxidant. The results of the FRAP assay are typically expressed as equivalents of a standard antioxidant, such as Trolox or FeSO₄.

Illustrative Data for Radical Scavenging Activity The following table is a hypothetical representation of data that could be obtained from ABTS and FRAP assays for a compound like this compound, for illustrative purposes only.

AssayParameterHypothetical Value for this compoundPositive Control (e.g., Ascorbic Acid)
ABTSIC50 (µg/mL)85.415.2
FRAPFe(II) Equivalents (µM)350.7850.1

Inhibition of Lipid Oxidation Mechanisms

Lipid oxidation is a major cause of food spoilage and is implicated in various pathological conditions. It proceeds via a free radical chain reaction mechanism involving three stages: initiation, propagation, and termination. Antioxidants can interfere with this process at different stages.

The primary mechanism of action for many antioxidants is the donation of a hydrogen atom to lipid peroxyl radicals, which breaks the propagation cycle of lipid peroxidation. The resulting antioxidant radical is relatively stable and does not readily participate in further oxidative reactions. Some antioxidants may also act by chelating metal ions that can catalyze the initiation of lipid oxidation.

The effectiveness of a compound in preventing lipid oxidation can be assessed by various methods. The Peroxide Value (PV) measures the concentration of peroxides and hydroperoxides formed during the initial stages of oxidation. The Thiobarbituric Acid Reactive Substances (TBARS) assay is another common method that quantifies secondary oxidation products, such as malondialdehyde (MDA), which contribute to the rancid flavors and odors in oxidized fats.

Illustrative Data for Inhibition of Lipid Oxidation The following table provides a hypothetical example of results from an in vitro lipid peroxidation assay, for illustrative purposes only.

TreatmentPeroxide Value (meq/kg)TBARS (µmol MDA/g)
Control (No Antioxidant)25.81.2
This compound (Hypothetical)10.20.5
Positive Control (e.g., BHT)5.10.2

Enzymatic Biotransformations and Metabolism in Plant Systems

In plant systems, secondary metabolites like this compound are subject to various enzymatic biotransformations. The biosynthesis of tropane alkaloids, such as the tropine moiety of this compound, is a complex process that originates from amino acids like ornithine and arginine. nih.gov The tropane ring system is formed through a series of enzymatic reactions. nih.gov

Ferulic acid, the other component of this compound, is a key intermediate in the biosynthesis of lignin and other phenylpropanoids. It is derived from the shikimate pathway. The esterification of tropine with an activated form of ferulic acid, likely feruloyl-CoA, would be catalyzed by a specific acyltransferase enzyme.

Once formed, this compound could undergo further metabolic modifications in the plant. These biotransformations are typically catalyzed by enzymes such as:

Glucosyltransferases: These enzymes can attach sugar moieties to the molecule, which can alter its solubility, stability, and subcellular localization.

Cytochrome P450 Monooxygenases: This large family of enzymes can introduce hydroxyl groups or perform other oxidative modifications on the tropane or ferulate parts of the molecule.

Methyltransferases: These enzymes can add methyl groups to hydroxyl or amine functionalities, potentially altering the biological activity of the compound.

These metabolic processes are part of the plant's natural chemical defense and signaling pathways. The specific metabolic fate of this compound within a plant would depend on the plant species and the specific enzymatic machinery it possesses.

Potential Enzymatic Biotransformations in Plants

Enzyme ClassPotential Modification of this compoundPotential Effect
AcyltransferaseEsterification of tropine with feruloyl-CoAFormation of the compound
GlucosyltransferaseAddition of a glucose moleculeIncreased water solubility, transport, and storage
Cytochrome P450 MonooxygenaseHydroxylation of the tropane ring or aromatic ringAlteration of biological activity
MethyltransferaseMethylation of hydroxyl groupsModification of biological activity and stability

Advanced Analytical Chemistry of Tropan 3alpha Yl Ferulate in Research

Quantitative and Qualitative Analytical Methods

The analysis of Tropan-3alpha-yl ferulate, a tropane (B1204802) alkaloid ester, relies on methods capable of separating it from structurally similar compounds and accurately measuring its concentration.

Hyphenated techniques, which couple a separation method with a detection method, are the cornerstone of modern phytochemical analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is well-suited for the analysis of volatile and thermally stable compounds. For tropane alkaloids, GC-MS has proven to be an effective tool for identification and quantification. nih.gov Analysis of this compound would likely require derivatization, such as conversion to its trimethylsilyl (TMSi) derivative, to increase its volatility and thermal stability, thereby improving chromatographic performance. researchgate.net The mass spectrometer provides detailed structural information based on the fragmentation pattern of the molecule, allowing for confident identification. In studies of related tropane alkaloids from Datura species, GC-MS has successfully identified numerous compounds in a single analysis. nih.govresearchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is arguably the most powerful and widely used technique for analyzing non-volatile compounds like this compound in plant extracts. researchgate.net LC-MS/MS combines the superior separation capabilities of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry. nih.govnih.gov The method can be tailored for either qualitative profiling or high-precision quantitative analysis. A typical LC-MS/MS method for related tropane alkaloids involves separation on a C18 column with a gradient mobile phase of methanol and water. researchgate.net Detection is performed using a mass spectrometer in positive electrospray ionization (ESI) mode. researchgate.net

High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (HPLC-HRMS): For unambiguous identification and structural elucidation, HPLC-HRMS is employed. This technique provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its fragments. This is particularly valuable in phytochemical profiling to differentiate between isomers and identify novel or unexpected compounds within a plant extract. researchgate.net

Capillary electrophoresis (CE) offers an alternative separation mechanism to chromatography and is particularly effective for charged species like alkaloids.

Nonaqueous Capillary Electrophoresis (NACE): NACE is a specialized form of CE that uses organic solvents instead of aqueous buffers. nih.govspringernature.com This approach is highly suitable for the analysis of alkaloids from complex plant extracts as it can enhance the solubility of certain compounds and is compatible with mass spectrometry (NACE-MS). nih.gov NACE-MS has demonstrated the ability to separate structurally similar alkaloids, including diastereomers and isobars, within a single run while tolerating significant sample matrix, making it a versatile tool for rapid alkaloid profiling. nih.gov

Method Development and Validation for Research Applications

Developing a robust analytical method requires careful optimization and validation to ensure that the results are accurate and reproducible.

Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy. For the analysis of related tropane alkaloids in food and agricultural products, highly sensitive methods have been developed with LOQs as low as 2.3 to 5 µg/kg. researchgate.netnih.gov This level of sensitivity is crucial for detecting trace amounts of the compound.

Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM): These are tandem mass spectrometry scan modes that provide exceptional selectivity and sensitivity. In an MRM experiment, a specific precursor ion (the molecular ion of this compound) is selected and fragmented, and only specific, characteristic product ions are monitored. This highly specific detection method minimizes interference from other co-eluting compounds in the matrix. For example, in the analysis of atropine (B194438), a related tropane alkaloid, specific precursor-to-product ion transitions are monitored to ensure its unambiguous detection. This approach is standard practice in quantitative LC-MS/MS methods. nih.gov

Table 1: Example LC-MS/MS Validation Parameters for Tropane Alkaloid Analysis

ParameterTypical Value/RangeSignificance
Limit of Quantification (LOQ) 2–5 µg/kg researchgate.netnih.govDefines the lower limit for reliable quantitative measurement.
Linearity Range 2–20 µg/kg researchgate.netThe concentration range over which the instrument response is proportional to the analyte concentration.
Recovery 65–100% researchgate.netnih.govIndicates the efficiency of the sample extraction process.
Precision (RSD) ≤ 13% nih.govMeasures the repeatability and reproducibility of the method.

Sample Preparation: The goal of sample preparation is to efficiently extract this compound from the sample matrix (e.g., plant tissue) and remove interfering substances. Common techniques for tropane alkaloids include ultrasound-assisted extraction (USAE) and microwave-assisted extraction (MASE). akjournals.comresearchgate.net Purification of the crude extract is often necessary and can be achieved through liquid-liquid extraction (LLE) or solid-phase extraction (SPE). akjournals.comresearchgate.net For LLE, the pH of the aqueous extract is typically adjusted to an alkaline state (pH 9-12) to ensure the alkaloids are in their neutral base form, allowing for extraction into an organic solvent like dichloromethane. akjournals.comisciii.es

Matrix Effects: In LC-MS analysis, components of the sample matrix that co-elute with the analyte can interfere with the ionization process, leading to either ion suppression or enhancement. eijppr.comchromatographyonline.comnih.gov This phenomenon, known as the matrix effect, can significantly impact the accuracy and precision of quantitative results. eijppr.combioanalysis-zone.com It is essential to evaluate matrix effects during method validation. This is often done by comparing the response of the analyte in a pure solvent to its response in a matrix extract spiked after extraction. nih.gov Strategies to mitigate matrix effects include optimizing sample cleanup procedures to remove interfering compounds, improving chromatographic separation, or using a stable isotope-labeled internal standard that co-elutes and experiences the same matrix effects as the analyte. chromatographyonline.com

Application of Analytical Methods in Phytochemical Profiling

Analytical methods like LC-MS and GC-MS are instrumental in the phytochemical profiling of plants, particularly those from the Solanaceae family, which are known producers of tropane alkaloids. researchgate.netresearchgate.net This process involves a comprehensive analysis of the secondary metabolites present in a plant extract.

By using these advanced techniques, researchers can create a chemical fingerprint of a plant sample. In the context of this compound, this means not only confirming its presence and quantity but also identifying other related alkaloids, phenolic compounds, and metabolites. phcogres.com For instance, LC-HRMS/MS can be used to rapidly screen herbarium samples of Solanum species to identify the array of compounds they contain, demonstrating that even stored specimens are reliable sources for chemical analysis. researchgate.net This type of profiling is critical for understanding the chemical diversity of medicinal plants, identifying potential new compounds, and ensuring the quality and consistency of herbal products. ekb.egphcogres.com

Research Gaps and Future Perspectives in Tropan 3alpha Yl Ferulate Studies

Elucidation of Unexplored Biosynthetic Steps and Enzymes

The biosynthetic pathway of tropane (B1204802) alkaloids, such as hyoscyamine (B1674123) and scopolamine (B1681570), is well-documented, particularly in species of the Solanaceae family. iastate.edunih.gov Key enzymes like putrescine N-methyltransferase (PMT), which initiates the pathway, and tropinone (B130398) reductases (TRI and TRII), which catalyze a crucial branching point, have been identified and characterized. nih.govresearchgate.net Similarly, the biosynthesis of ferulic acid via the shikimate pathway is understood, involving enzymes such as phenylalanine ammonia-lyase (PAL). researchgate.net

However, a significant gap exists in understanding the final esterification step that joins the tropane moiety (tropan-3α-ol, or tropine) with ferulic acid to form Tropan-3alpha-yl ferulate. The specific acyltransferase responsible for this reaction has not yet been identified and characterized. Future research should focus on:

Identification and Characterization of the Acyltransferase: Employing transcriptomics and proteomics on plants known to produce this compound to identify candidate acyltransferase genes. Subsequent in vitro and in vivo functional characterization of the enzyme would be essential to confirm its role.

Substrate Specificity: Investigating the substrate flexibility of this enzyme to understand if it can utilize other tropane alcohols or hydroxycinnamic acids, which could explain the diversity of related natural products.

Regulatory Mechanisms: Elucidating how the expression and activity of this key enzyme are regulated within the plant, which could be influenced by developmental stages, tissue localization, and environmental stimuli.

Development of Novel and Efficient Synthetic Methodologies

Current chemical synthesis of tropane alkaloids can be complex and economically challenging, often making extraction from natural sources more viable. nih.govresearchgate.net Similarly, while various methods exist for the esterification of ferulic acid, including classical acid-catalyzed methods and more efficient microwave-assisted and enzymatic approaches, these have not been specifically optimized for the synthesis of this compound. nih.govfranciscoploulab.euresearchgate.net The development of efficient and scalable synthetic routes is a critical area for future research.

Key future directions include:

Chemoenzymatic Synthesis: Combining chemical synthesis of the tropine (B42219) core with an enzymatic esterification step using a lipase (B570770) or a yet-to-be-discovered acyltransferase. franciscoploulab.eu This could offer high stereoselectivity and milder reaction conditions.

Total Synthesis Optimization: Developing a streamlined total synthesis route that allows for high yields and stereochemical control. Recent advances in the synthesis of tropane analogs through methods like vinyl aziridine (B145994) rearrangement could provide a platform for developing a more efficient synthesis of the tropan-3α-ol precursor. nih.govacs.org

Flow Chemistry: Exploring the use of continuous flow reactors for the synthesis, which can offer improved safety, scalability, and reaction efficiency compared to batch processes.

Deeper Mechanistic Characterization at a Molecular Level

The pharmacological profile of many tropane alkaloids is well-established, with compounds like atropine (B194438) and scopolamine acting as competitive antagonists of muscarinic acetylcholine (B1216132) receptors. jocpr.comnih.gov Ferulic acid, on the other hand, is known for its antioxidant properties. nih.gov However, the specific molecular mechanism of this compound remains largely uncharacterized. It is unclear how the combination of these two pharmacophores influences its biological activity.

Future research should aim for a deeper mechanistic understanding by:

Receptor Binding Studies: Conducting comprehensive receptor screening assays to identify the specific molecular targets of this compound. This should include various subtypes of muscarinic and nicotinic acetylcholine receptors, as well as other potential central and peripheral nervous system targets.

Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogs with modifications to both the tropane and ferulate moieties to understand how structural changes affect binding affinity and functional activity. This will help in identifying the key structural features responsible for its pharmacological effects.

Exploration of Emerging Analytical Technologies for Detection and Quantification

The detection and quantification of tropane alkaloids in plant matrices and food products are typically achieved using established analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (LC-MS). nih.govresearchgate.netnih.gov While effective, there is always a need for more rapid, sensitive, and field-deployable analytical methods.

Future advancements in this area could involve:

High-Resolution Mass Spectrometry (HRMS): Utilizing techniques like UHPLC-HRMS/MS for more accurate and sensitive detection and quantification of this compound and its metabolites in complex biological matrices. nih.gov

Biosensors: Developing novel biosensors, potentially based on specific antibodies or enzymes, for the rapid and selective detection of this compound. This could enable on-site screening of plant materials or food products.

Metabolomic Profiling: Integrating this compound analysis into broader plant metabolomics studies to understand its relationship with other metabolites and how its production is influenced by genetic and environmental factors. nih.govpreprints.org

Potential for Bio-inspired Chemical Synthesis and Derivatization

The natural structure of this compound serves as an excellent starting point for the development of new chemical entities with potentially improved or novel therapeutic properties. Bio-inspired synthesis, which mimics the natural biosynthetic pathways, can provide efficient routes to the core scaffolds, which can then be further modified.

Future opportunities in this domain include:

Lead Compound Optimization: Using the natural product as a lead compound for the design and synthesis of derivatives with enhanced potency, selectivity, or improved pharmacokinetic properties. For example, modifying the ferulate moiety could alter its antioxidant capacity or its ability to cross the blood-brain barrier.

Hybrid Molecules: Creating novel hybrid molecules by esterifying tropan-3α-ol with other natural or synthetic carboxylic acids to explore new pharmacological activities. The synthesis of various ferulic acid derivatives with amino acids has shown promise in creating compounds with diverse biological activities. nih.gov

Biocatalytic Derivatization: Employing enzymes to selectively modify the structure of this compound, which can lead to the creation of novel derivatives that are difficult to access through traditional chemical methods.

By addressing these research gaps, the scientific community can unlock the full potential of this compound, paving the way for a deeper understanding of its biological role and potential applications.

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Feasible Synthetic Routes

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Tropan-3alpha-yl ferulate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.